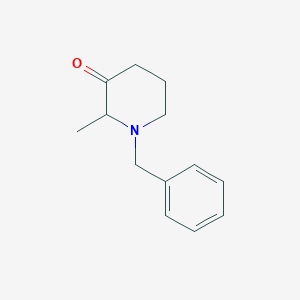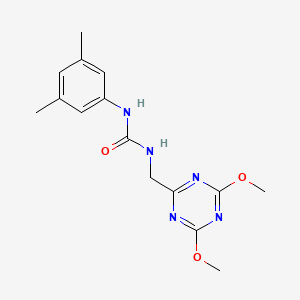
1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(3,5-dimethylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(3,5-dimethylphenyl)urea, commonly known as DMTU, is a widely used chemical in scientific research due to its unique properties. DMTU is a urea derivative that is capable of scavenging free radicals and reactive oxygen species (ROS), making it an important tool in studying oxidative stress and its effects on biological systems.
作用機序
DMTU acts as a free radical scavenger by reacting with 1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(3,5-dimethylphenyl)urea and other reactive species, neutralizing their damaging effects on cells and tissues. It does this by donating a hydrogen atom to the reactive species, which then becomes a stable molecule that is no longer capable of causing damage.
Biochemical and Physiological Effects:
DMTU has been shown to have a variety of biochemical and physiological effects in animal models and in vitro studies. It has been shown to protect against oxidative stress-induced damage to DNA, lipids, and proteins. DMTU has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines.
実験室実験の利点と制限
One of the main advantages of using DMTU in lab experiments is its ability to scavenge free radicals and 1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(3,5-dimethylphenyl)urea, making it an important tool in studying oxidative stress and its effects on biological systems. However, DMTU does have some limitations, including its potential to interfere with other cellular processes and its relatively short half-life in vivo.
将来の方向性
There are numerous potential future directions for research involving DMTU. One area of interest is the development of new DMTU derivatives with improved properties, such as longer half-lives and increased selectivity for specific 1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(3,5-dimethylphenyl)urea. Another area of interest is the use of DMTU in combination with other antioxidants or neuroprotective agents to enhance its effectiveness in treating neurodegenerative diseases. Finally, there is potential for the use of DMTU in clinical trials to determine its effectiveness as a treatment for oxidative stress-related diseases.
合成法
DMTU can be synthesized using a variety of methods, including the reaction of 4,6-dimethoxy-1,3,5-triazin-2-amine with 3,5-dimethylphenyl isocyanate in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure DMTU.
科学的研究の応用
DMTU has numerous applications in scientific research, particularly in the fields of biochemistry and physiology. It is commonly used as a free radical scavenger to study oxidative stress and its effects on cellular processes. DMTU has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's.
特性
IUPAC Name |
1-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(3,5-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3/c1-9-5-10(2)7-11(6-9)17-13(21)16-8-12-18-14(22-3)20-15(19-12)23-4/h5-7H,8H2,1-4H3,(H2,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJXINYLYXEVPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)NCC2=NC(=NC(=N2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

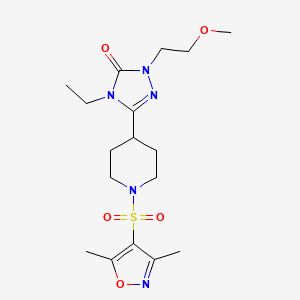
![(3As,7aS)-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole-7a-carboxamide;hydrochloride](/img/structure/B2898746.png)

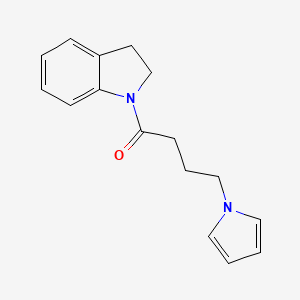
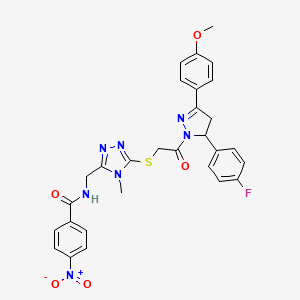
![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide](/img/structure/B2898757.png)
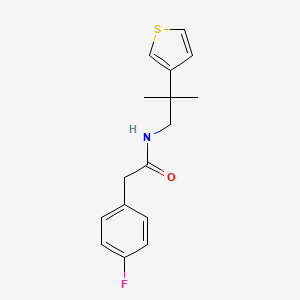
![2-amino-6-benzyl-4-isopropyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2898759.png)
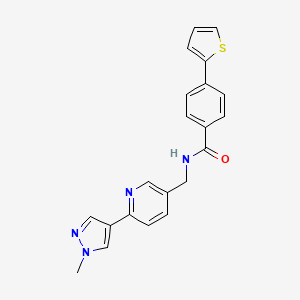
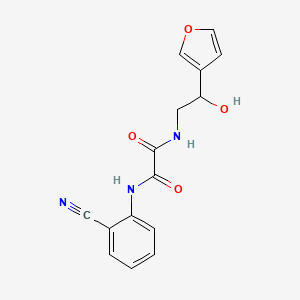
![5-[(4-Fluorophenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B2898764.png)
![3-(4-ethoxyphenyl)-8-ethyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2898765.png)
![3-((2-oxopropyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2898766.png)
